molecular formula C9H5BrN2O2 B11863623 7-Bromo-8-nitroquinoline CAS No. 344286-99-3

7-Bromo-8-nitroquinoline

Cat. No.: B11863623
CAS No.: 344286-99-3
M. Wt: 253.05 g/mol
InChI Key: QOISHNTXWVCUJZ-UHFFFAOYSA-N
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Description

7-Bromo-8-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or amines.

Major Products:

Scientific Research Applications

Chemistry

7-Bromo-8-nitroquinoline serves as a building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The nitro group enhances reactivity, making it suitable for forming cyclic amines.
  • Electrophilic Substitution : The quinoline ring can undergo further halogenation or nitration reactions.

This versatility makes it valuable in developing novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe for detecting metal ions. Its interactions with biological targets have been studied extensively:

  • Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, by inhibiting essential enzymes involved in bacterial metabolism .
  • Antifungal Activity : The compound demonstrates antifungal properties by disrupting fungal cell wall synthesis and metabolic pathways, particularly against pathogens like Candida albicans .

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Anticancer Research : Studies indicate that compounds with similar structures can interfere with DNA synthesis and repair mechanisms, positioning them as potential anticancer agents.
  • Antimicrobial Properties : Its ability to inhibit specific cytochrome P450 enzymes suggests it may impact drug metabolism and enhance the efficacy of other therapeutic agents.

Case Studies

  • Antibacterial Efficacy Study :
    A study demonstrated that this compound effectively inhibited Gram-positive bacteria by targeting essential metabolic pathways. The compound's ability to disrupt enzyme function was pivotal in its antibacterial activity .
  • Antifungal Activity Investigation :
    Laboratory tests revealed that the compound significantly inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent through mechanisms involving cell wall disruption .
  • Therapeutic Potential in Cancer Research :
    Research on derivatives of nitroquinolines indicated promising results in inhibiting tumor growth by interfering with DNA repair mechanisms. This positions this compound as a candidate for further exploration in anticancer therapy.

Mechanism of Action

The mechanism of action of 7-Bromo-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Biological Activity

7-Bromo-8-nitroquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom at the 7-position and a nitro group at the 8-position of the quinoline ring, contributing to its unique chemical properties and biological reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with DNA and proteins in microbial cells, thereby inhibiting their growth. Studies have shown that this compound can effectively combat various bacterial strains, including resistant strains, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. The mechanism is believed to involve the generation of reactive oxygen species (ROS) following the reduction of the nitro group, which can lead to oxidative stress and subsequent cell death. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound is primarily mediated through its interaction with cellular components:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that bind to nucleic acids or proteins.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to specific biological targets.
  • Oxidative Stress Induction : The formation of ROS contributes to apoptosis in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
7-Bromoquinoline Lacks nitro groupLimited antimicrobial activity
8-Nitroquinoline Lacks bromine atomModerate anticancer properties
8-Hydroxyquinoline Contains hydroxyl groupKnown for chelation properties

The combination of both bromine and nitro groups in this compound enhances its reactivity and broadens its range of applications compared to other quinoline derivatives.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 5 µg/mL. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cancer Cell Line Testing : In vitro experiments on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed a dose-dependent reduction in cell viability with IC50 values around 10 µM for both cell types. Apoptotic markers were significantly elevated, indicating the compound's potential as a therapeutic agent .

Properties

CAS No.

344286-99-3

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

7-bromo-8-nitroquinoline

InChI

InChI=1S/C9H5BrN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H

InChI Key

QOISHNTXWVCUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)[N+](=O)[O-])N=C1

Origin of Product

United States

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